2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(21)16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-12H,(H,20,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPAKELAKKZKMZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 E 2 Phenylethenyl Quinoline 4 Carboxylic Acid
Principal Synthetic Routes to the Quinoline-4-Carboxylic Acid Core
The formation of the quinoline-4-carboxylic acid scaffold is a cornerstone of the synthesis of the target molecule. Classical name reactions, including the Pfitzinger and Doebner reactions, as well as modern three-component condensation strategies, are pivotal in this regard.
Pfitzinger Reaction and its Mechanistic Exploration
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a well-established method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide (B78521). wikipedia.orgresearchgate.net
The mechanism of the Pfitzinger reaction commences with the hydrolysis of the amide bond in isatin by the base, leading to the formation of a keto-acid intermediate. wikipedia.org This intermediate, which is typically not isolated, then reacts with the carbonyl compound. The aniline (B41778) moiety of the opened isatin condenses with the carbonyl group of the reaction partner to form an imine, which can tautomerize to an enamine. wikipedia.org Subsequent intramolecular cyclization of the enamine onto the aromatic ring, followed by dehydration, yields the final quinoline-4-carboxylic acid. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref. |
| Isatin | Carbonyl Compound | Potassium Hydroxide | Protic Solvents | Substituted quinoline-4-carboxylic acid | wikipedia.org |
| N-acyl isatins | Carbonyl Compound | Base | - | 2-hydroxy-quinoline-4-carboxylic acids | wikipedia.org |
Doebner Reaction and its Mechanistic Aspects
The Doebner reaction provides an alternative and versatile route to quinoline-4-carboxylic acids. This reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid. researchgate.net It serves as a valuable alternative to the Pfitzinger reaction, particularly when substituted anilines are desired as starting materials. nih.gov
The precise mechanism of the Doebner reaction is a subject of discussion, with two primary pathways proposed. masterorganicchemistry.com One proposed mechanism begins with an aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid. This is followed by a Michael addition of the aniline. Subsequent cyclization onto the benzene (B151609) ring and dehydration leads to the quinoline-4-carboxylic acid. researchgate.net An alternative mechanism suggests the initial formation of a Schiff base from the aniline and the aldehyde. This Schiff base then reacts with the enol of pyruvic acid, leading to the same intermediate as the first proposed pathway, which then cyclizes and dehydrates to afford the final product. researchgate.net
Recent advancements have focused on developing more environmentally friendly and efficient Doebner reactions, including the use of catalysts like p-toluenesulfonic acid in green solvent systems such as water and ethylene (B1197577) glycol. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Product | Ref. |
| Aniline | Aldehyde | Pyruvic Acid | Lewis or Brønsted Acids | Ethanol | Quinoline-4-carboxylic acid | researchgate.netmasterorganicchemistry.com |
| Aryl Amine | Aryl Aldehyde | Pyruvate | p-TSA | Water/Ethylene Glycol | 4-Quinoline carboxylic acid | organic-chemistry.org |
| Aniline | Benzaldehyde (B42025) | Pyruvic Acid | Ytterbium perfluorooctanoate | Water | 2-Phenylquinoline-4-carboxylic acid | researchgate.net |
Three-Component Condensation Strategies
Modern synthetic chemistry often favors three-component reactions due to their efficiency and atom economy. The Doebner reaction is itself a classic example of a three-component synthesis of quinoline-4-carboxylic acids. nih.gov These one-pot procedures, which combine an aniline, an aldehyde, and pyruvic acid, are highly valued for their ability to rapidly generate molecular complexity from simple starting materials. organic-chemistry.org
Research in this area has focused on expanding the substrate scope and improving reaction conditions. For instance, the Doebner hydrogen-transfer reaction has been developed to accommodate anilines with electron-withdrawing groups, which often give low yields in conventional Doebner reactions. nih.gov Furthermore, the use of cinnamaldehyde (B126680) in a Doebner-type reaction with substituted anilines and pyruvic acid has been shown to directly produce (E)-2-styrylquinoline-4-carboxylic acid derivatives. researchgate.net
Strategies for Ethenyl Linkage Formation
The introduction of the (E)-2-phenylethenyl moiety onto the quinoline (B57606) ring is the second critical phase in the synthesis of the target compound. This is typically achieved through olefination reactions, with the Wittig reaction being a prominent example.
Wittig Reaction Applications in Styrylquinolines Synthesis
The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. masterorganicchemistry.com The reaction employs a phosphorus ylide, also known as a Wittig reagent, which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com
In the context of synthesizing 2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid, a plausible strategy involves the reaction of a 2-formylquinoline-4-carboxylic acid derivative with a benzylphosphonium ylide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, where the carbanion is stabilized by an electron-withdrawing group, generally lead to the formation of (E)-alkenes with high selectivity. organic-chemistry.org Non-stabilized ylides, on the other hand, tend to produce (Z)-alkenes. organic-chemistry.org For the synthesis of the target compound, a stabilized benzylphosphonium ylide or reaction conditions that favor the formation of the (E)-isomer would be necessary.
The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde or ketone, leading to a betaine (B1666868) intermediate. This intermediate then cyclizes to form a four-membered oxaphosphetane ring, which subsequently decomposes to yield the alkene and a phosphine (B1218219) oxide, the driving force for the reaction. masterorganicchemistry.com
| Carbonyl Compound | Wittig Reagent | Base | Stereoselectivity | Product | Ref. |
| Aldehyde/Ketone | Stabilized Ylide | - | Predominantly (E)-alkene | Alkene | organic-chemistry.org |
| Aldehyde/Ketone | Non-stabilized Ylide | Strong Base (e.g., n-BuLi) | Predominantly (Z)-alkene | Alkene | masterorganicchemistry.comorganic-chemistry.org |
Other Olefination Reactions for Phenylethenyl Moiety Construction
Besides the Wittig reaction, other olefination methods can be employed for the construction of the phenylethenyl group.
Heck Reaction: The Heck reaction, a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an alkene, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org To synthesize the target compound, a 2-haloquinoline-4-carboxylic acid could be coupled with styrene (B11656) in the presence of a palladium catalyst and a base. The Heck reaction typically exhibits a high degree of trans selectivity, favoring the formation of the (E)-isomer. organic-chemistry.org
Knoevenagel Condensation: The Knoevenagel condensation is another valuable method for C-C double bond formation. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a 2-methylquinoline-4-carboxylic acid could be condensed with benzaldehyde. This reaction, often carried out in the presence of a catalyst such as acetic anhydride, can produce the desired styrylquinoline. rsc.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and often leads to decarboxylation, is a related and useful variant. wikipedia.org
| Reaction | Substrate 1 | Substrate 2 | Catalyst | Key Features | Product | Ref. |
| Heck Reaction | 2-Haloquinoline-4-carboxylic acid | Styrene | Palladium complex | High (E)-selectivity | This compound | organic-chemistry.orgwikipedia.org |
| Knoevenagel Condensation | 2-Methylquinoline-4-carboxylic acid | Benzaldehyde | Acetic Anhydride/Base | Formation of α,β-unsaturated product | This compound | wikipedia.orgrsc.org |
Advanced Synthetic Techniques and Conditions
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the formation of heterocyclic compounds, including styrylquinolines. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times compared to conventional heating methods. synarchive.comresearchgate.net
A prominent microwave-assisted method for synthesizing 2-styrylquinoline-4-carboxylic acid derivatives involves the Knoevenagel condensation of a 2-methylquinoline-4-carboxylic acid precursor with various benzaldehydes. nih.govconicet.gov.ar In a typical protocol, a neat mixture of the quinoline precursor and the corresponding benzaldehyde is irradiated in the presence of a catalytic amount of trifluoroacetic acid (TFA). conicet.gov.arresearchgate.net This approach is noted for its eco-friendly conditions, short reaction times, and good to excellent yields, which can range from 60% to over 90%. conicet.gov.arresearchgate.net
The reaction parameters, such as irradiation power and time, are optimized to achieve the desired product efficiently. For instance, reactions can be completed in as little as 2 to 7 minutes under microwave irradiation at 300 W. conicet.gov.arresearchgate.net
| Reactants | Catalyst | Conditions | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Quinaldic Acid + Benzaldehyde | TFA | MW, 300 W, 250 °C (Neat) | 7 | 94 | conicet.gov.ar |
| Quinaldic Acid + Naphthaldehyde | TFA | MW, 300 W, 250 °C (Neat) | 5 | 52 | conicet.gov.ar |
One-Pot Synthetic Procedures for Enhanced Efficiency
One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the synthesis of the 2-styrylquinoline (B1231325) scaffold, a notable one-pot procedure involves a tandem Friedländer annulation followed by a Knoevenagel condensation. researchgate.net
This method can be catalyzed by various metal Lewis acids, such as Indium(III) triflate (In(OTf)₃), and is effective for reacting a 2-aminoaryl ketone (like 2-aminobenzophenone), an α-methylene carbonyl compound (such as ethyl acetoacetate), and an aldehyde (e.g., benzaldehyde). researchgate.net The reaction first constructs the quinoline ring via the Friedländer annulation, and the resulting 2-methylquinoline (B7769805) intermediate immediately undergoes a Knoevenagel condensation with the aldehyde present in the mixture to form the final 2-styrylquinoline product. This tandem approach streamlines the synthesis into a single, efficient operation. researchgate.net While this specific example produces a 2-styrylquinoline, the principle is a key strategy for enhancing the efficiency of synthesizing complex quinoline derivatives.
Solvent-Free Reaction Methodologies
Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, aiming to reduce or eliminate the use of volatile organic solvents that can be hazardous and environmentally damaging. The synthesis of this compound and its derivatives has been successfully adapted to such conditions.
The microwave-assisted Knoevenagel condensation described previously is often performed as a "neat" reaction, where the solid reactants are mixed with only a catalytic amount of acid, requiring no bulk solvent. conicet.gov.ar Similarly, the one-pot tandem Friedländer-Knoevenagel synthesis of 2-styryl quinolines can be conducted under solvent-free conditions, further enhancing its environmental credentials. researchgate.net These solvent-free protocols not only reduce waste but can also simplify product purification and increase reaction efficiency by maximizing reactant concentration.
Catalytic Systems in the Synthesis of this compound
The choice of catalyst is critical in the synthesis of quinoline derivatives, influencing reaction pathways, rates, and yields. Both acid and base catalysis play fundamental roles in the key reactions that form the quinoline core and the styryl side chain.
Acid Catalysis in Quinoline Formation
Acid catalysis is integral to several classical methods of quinoline synthesis, most notably the Doebner-von Miller reaction. synarchive.comwikipedia.org This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. The catalyst can be a Brønsted acid, such as p-toluenesulfonic acid or perchloric acid, or a Lewis acid like tin tetrachloride, scandium(III) triflate, or boron trifluoride etherate (BF₃·THF). wikipedia.orgnih.gov The acid facilitates both the initial conjugate addition of the aniline and the subsequent electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation to form the quinoline ring. wikipedia.org
In the context of forming the styryl group, acid catalysis is also employed. The Knoevenagel condensation between a 2-methylquinoline precursor and benzaldehyde is effectively catalyzed by trifluoroacetic acid (TFA), particularly under microwave conditions. nih.govconicet.gov.ar The acid activates the aldehyde's carbonyl group, facilitating the nucleophilic attack by the active methyl group of the quinoline.
Base Catalysis in Condensation Reactions
Base catalysis provides an alternative and powerful route to the quinoline-4-carboxylic acid core via the Pfitzinger reaction. wikipedia.orgresearchgate.net This method involves the reaction of an isatin derivative with a carbonyl compound in the presence of a strong base, typically an aqueous or alcoholic solution of potassium hydroxide (KOH). wikipedia.orgnih.gov
The mechanism begins with the base-catalyzed hydrolysis of the amide bond in the isatin ring to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a suitable carbonyl compound. To synthesize a 2-styrylquinoline-4-carboxylic acid derivative directly, an α,β-unsaturated ketone such as 4-phenylbut-3-en-2-one can be used as the carbonyl partner. nih.gov The enamine formed from this ketone subsequently cyclizes and dehydrates to yield the final 2-styryl-substituted quinoline-4-carboxylic acid. wikipedia.orgnih.gov This base-catalyzed approach is a highly effective and direct method for preparing the target compound's specific structure.
Transition Metal-Mediated Catalysis (If applicable to the stilbene (B7821643) formation)
While classical condensation reactions are common, transition metal-mediated catalysis offers a powerful alternative for the formation of the C-C double bond in the styryl moiety. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are particularly relevant in this context.
A plausible Heck reaction approach would involve the coupling of a 2-haloquinoline-4-carboxylic acid derivative with styrene in the presence of a palladium catalyst, a base, and a suitable ligand. The general scheme for such a reaction is depicted below:
Scheme 1: Heck Reaction for the Synthesis of 2-Styrylquinoline Derivatives
2-Haloquinoline + Styrene --(Pd catalyst, Base, Ligand)--> 2-Styrylquinoline
Similarly, a Suzuki coupling could be employed by reacting a 2-haloquinoline-4-carboxylic acid with a styrylboronic acid or a 2-boronylquinoline-4-carboxylic acid with a halostyrene. nih.gov
An example of a palladium-catalyzed method has been reported for the synthesis of 2-(α-styryl)-2,3-dihydroquinazolin-4-ones, which, although a different heterocyclic system, demonstrates the utility of this approach for creating styryl-substituted heterocycles. nih.govresearchgate.net This methodology involves the palladium-catalyzed cyclocondensation of aryl/vinyl iodides with allenamides. nih.gov
Derivatization and Functionalization Strategies of the Core Scaffold
The this compound scaffold presents multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be broadly categorized into transformations at the carboxylic acid group, alterations to the quinoline ring system, and variations in the substituents on the phenylethenyl moiety.
Chemical Transformations at the Carboxylic Acid Group (e.g., Esterification, Amidation)
The carboxylic acid group at the 4-position of the quinoline ring is a prime site for derivatization, most commonly through esterification and amidation reactions.
Esterification: Esters of this compound can be synthesized by reacting the carboxylic acid with various alcohols in the presence of an acid catalyst, such as sulfuric acid or via activation of the carboxylic acid. frontiersin.org The Fischer esterification is a common method employed for this purpose. frontiersin.org
Table 1: Examples of Esterification of Quinoline-4-carboxylic Acid Derivatives
| Carboxylic Acid Derivative | Alcohol | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Phenylquinoline-4-carboxylic acid | Ethanol | H₂SO₄, reflux | Ethyl 2-phenylquinoline-4-carboxylate | nih.gov |
Amidation: Amide derivatives are readily prepared by converting the carboxylic acid to its more reactive acyl chloride, followed by reaction with a primary or secondary amine. nih.govnih.gov Alternatively, direct amidation can be achieved using coupling agents. A general method involves treating the quinoline-4-carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with the desired amine. nih.gov
A series of 2-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized, starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid, followed by amidation. nih.gov
Table 2: Examples of Amidation of Quinoline-4-carboxylic Acid Derivatives
| Carboxylic Acid Derivative | Amine | Coupling Method | Product | Reference |
|---|---|---|---|---|
| 2-(4-Aminophenyl)quinoline-4-carboxylic acid | Various amines | Acyl chloride method | Corresponding amides | frontiersin.org |
Modifications of the Quinoline Ring System
The quinoline ring itself is amenable to a variety of chemical modifications, primarily through electrophilic and nucleophilic substitution reactions. The position of these substitutions is directed by the electronic nature of the quinoline ring and the existing substituents.
Electrophilic Substitution: Electrophilic aromatic substitution reactions on the quinoline ring, such as nitration and halogenation, typically occur on the benzene ring portion, as the pyridine ring is deactivated by the nitrogen atom. nih.gov For instance, the bromination of 1,2,3,4-tetrahydroquinoline (B108954) has been shown to yield various bromo-substituted derivatives, which can then be aromatized to the corresponding bromoquinolines. nih.gov
Nucleophilic Substitution: Nucleophilic substitution is more likely to occur on the pyridine ring, particularly at the 2- and 4-positions, especially if a good leaving group is present.
Substituent Effects on the Phenylethenyl Moiety
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the phenyl ring of the styryl moiety can alter the electronic distribution within the conjugated π-system. This, in turn, affects the molecule's photophysical properties, such as its absorption and fluorescence spectra. mdpi.com For example, the introduction of electron-donating groups can lead to a bathochromic (red) shift in the absorption spectrum. researchgate.net Furthermore, the nature of these substituents has been shown to impact the cytotoxic activity of styrylquinoline derivatives, with electron-withdrawing groups in the styryl part sometimes enhancing anticancer activity. researchgate.netnih.gov
Steric Effects: The size and bulkiness of substituents on the phenylethenyl group can influence the planarity of the molecule. nih.govrsc.org Significant steric hindrance can lead to a loss of planarity, which may affect the molecule's ability to interact with biological targets and can also alter its photophysical properties. Studies on substituted styrylquinolines have shown that bulky groups can impact the molecular geometry and supramolecular assembly.
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy is a powerful non-destructive technique used to probe the molecular vibrations of a compound. The resulting spectra provide a molecular fingerprint, identifying the various functional groups and structural features present. For 2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid, both FT-IR and FT-Raman spectroscopy are employed to obtain a comprehensive vibrational assignment. While no complete experimental data for the 4-carboxylic acid derivative is publicly available, analysis of the closely related isomer, 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid, provides valuable and comparable insights into the expected vibrational modes. nih.gov
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The spectrum reveals characteristic frequencies corresponding to specific functional groups. For the title compound, the most prominent absorptions are associated with the carboxylic acid, the quinoline (B57606) ring, the phenyl ring, and the ethenyl bridge.
Key expected FT-IR frequencies include:
O-H Stretching: The carboxylic acid O-H group is expected to produce a very broad and strong absorption band in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids. libretexts.org
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is anticipated between 1710 and 1760 cm⁻¹. Conjugation with the quinoline ring system may lower this frequency to the lower end of the range, around 1710 cm⁻¹. libretexts.org
C=C and C=N Stretching: The aromatic rings (quinoline and phenyl) and the ethenyl linker will exhibit multiple sharp, medium-to-strong bands in the 1450–1650 cm⁻¹ region.
C-H Stretching: Aromatic and vinylic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings and the trans ethenyl group give rise to strong bands in the 690–970 cm⁻¹ region, which can be diagnostic of the substitution patterns.
Table 1: Predicted Characteristic FT-IR Frequencies for this compound (Based on general values and data for analogous compounds)
| Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group |
| 2500–3300 (broad) | ν(O-H) | Carboxylic Acid |
| ~3050 | ν(C-H) | Aromatic/Vinylic |
| ~1710 | ν(C=O) | Carboxylic Acid |
| 1500–1650 | ν(C=C), ν(C=N) | Aromatic/Vinylic |
| 1200–1300 | ν(C-O), δ(O-H) | Carboxylic Acid |
| ~970 | δ(C-H) out-of-plane | Trans-alkene |
ν = stretching, δ = bending
FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of laser light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to highlight the vibrations of the carbon skeleton.
Key expected FT-Raman signals include:
C=C Ethenyl Stretch: The trans C=C stretching of the ethenyl bridge is expected to produce a very strong and characteristic band around 1630–1640 cm⁻¹.
Ring Breathing Modes: The symmetric "breathing" modes of the phenyl and quinoline rings, which involve the entire ring expanding and contracting, typically give rise to strong, sharp bands in the Raman spectrum. The phenyl ring breathing mode is often observed near 1000 cm⁻¹.
Quinoline Ring Vibrations: Multiple distinct bands corresponding to the in-plane and out-of-plane deformations of the quinoline ring system are expected.
Table 2: Predicted Characteristic FT-Raman Frequencies for this compound (Based on data for analogous compounds nih.gov)
| Frequency Range (cm⁻¹) | Vibrational Assignment | Functional Group |
| ~3060 | ν(C-H) | Aromatic/Vinylic |
| ~1635 | ν(C=C) | Ethenyl Bridge |
| ~1600 | ν(C=C) | Phenyl Ring |
| ~1570 | ν(C=C), ν(C=N) | Quinoline Ring |
| ~1000 | Ring Breathing | Phenyl Ring |
ν = stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H-NMR spectroscopy provides information on the number and chemical environment of protons in a molecule. The spectrum for this compound is expected to show distinct signals for the carboxylic acid proton, the vinylic protons, and the aromatic protons of the quinoline and phenyl rings.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically above 12 ppm. nih.gov
Aromatic Protons (Quinoline and Phenyl): The protons on the quinoline and phenyl rings will appear in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts depend on their position relative to the nitrogen atom and the other substituents. Protons on the quinoline ring, particularly those adjacent to the nitrogen (e.g., H5, H8), are often shifted further downfield. nih.govfrontiersin.org
Vinylic Protons (-CH=CH-): The two protons of the ethenyl bridge are expected to appear as doublets, with a large coupling constant (J > 15 Hz) characteristic of a trans configuration. These signals typically fall in the 7.0–8.0 ppm range.
Table 3: Predicted ¹H-NMR Chemical Shifts (δ, ppm) for this compound (Estimated based on data for analogous compounds nih.govfrontiersin.orgnih.gov)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | > 12.0 | broad s |
| Quinoline H5, H8 | 8.1 – 8.7 | d |
| Quinoline H3, H6, H7 | 7.5 – 8.0 | m |
| Phenyl H2', H6' | ~7.7 | m |
| Phenyl H3', H4', H5' | 7.3 – 7.5 | m |
| Vinylic Hα, Hβ | 7.2 – 7.9 | d (J ≈ 16 Hz) |
s = singlet, d = doublet, m = multiplet
¹³C-NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.
Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear in the 165–170 ppm region. frontiersin.org
Aromatic and Vinylic Carbons: The carbons of the quinoline ring, phenyl ring, and the ethenyl bridge will resonate in the 115–155 ppm range. Quaternary carbons (those without attached protons), such as C2, C4, and C1' of the phenyl ring, often show weaker signals. Carbons attached to the electronegative nitrogen atom (C2, C8a) are shifted downfield. frontiersin.orgnih.gov
Table 4: Predicted ¹³C-NMR Chemical Shifts (δ, ppm) for this compound (Estimated based on data for analogous compounds frontiersin.orgnih.gov)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 – 170 |
| C2, C4, C8a, C4a | 135 – 155 |
| Phenyl C1' | ~136 |
| Vinylic Cα, Cβ | 125 – 140 |
| Phenyl C2'-C6' | 127 – 130 |
| Quinoline CH Carbons | 118 – 132 |
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. For the title compound, COSY would show correlations between the two vinylic protons, as well as between adjacent protons on the quinoline ring (e.g., H5-H6, H6-H7, H7-H8) and the phenyl ring. This is instrumental in tracing the proton connectivity within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of protonated carbons in the ¹³C spectrum based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is vital for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the vinylic protons to carbons in both the quinoline C2 position and the phenyl C1' position, confirming the link between the three main structural components. It would also be used to assign the quaternary carbons by observing correlations from nearby protons.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for confirming the molecular weight and probing the structural integrity of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides essential information about the molecule's composition and fragmentation behavior under energetic conditions. For quinoline-4-carboxylic acid derivatives, common fragmentation pathways include the elimination of the carboxyl group, observed as the loss of 45 mass units ([M - COOH]+), as well as the loss of carbon dioxide ([M - CO2]+). chempap.org
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which in turn allows for the unequivocal confirmation of its elemental formula. researchgate.net For this compound, the molecular formula is C₁₈H₁₃NO₂. The theoretical exact mass can be calculated and compared against the experimentally measured value. The close agreement between these values, typically within a few parts per million (ppm), validates the compound's chemical formula. Studies on structurally similar quinoline-4-carboxylic acid derivatives demonstrate the utility of HRMS in confirming their calculated compositions. frontiersin.org
Table 1: Representative HRMS Data for a Quinoline-4-Carboxylic Acid Derivative This table is illustrative, based on data for closely related compounds, to demonstrate the principle of exact mass determination.
| Compound Class | Molecular Formula | Calculated Mass [M+H]⁺ (Da) | Found Mass [M+H]⁺ (Da) | Reference |
|---|---|---|---|---|
| 2-phenyl-quinoline-4-carboxylic acid derivative | C₂₅H₁₈ClN₃O₂ | 428.11211 | 428.11087 | frontiersin.org |
| This compound | C₁₈H₁₃NO₂ | 276.10191 | Experimental value would be determined here |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used to assess the purity of this compound and confirm its identity in complex mixtures. The liquid chromatography component separates the target compound from any starting materials, byproducts, or impurities. The eluent is then introduced into the mass spectrometer, which serves as a highly specific detector. researchgate.net The mass spectrum obtained confirms the presence of the compound by its molecular ion peak and provides structural information through its characteristic fragmentation pattern, such as the loss of the carboxylic acid group. chempap.org This method is routinely used in the synthesis and characterization of styrylquinoline derivatives. researchgate.net
Electronic Spectroscopy for Conjugation and Electronic Transitions
The electronic properties of this compound, arising from its extensive system of conjugated π-electrons, are investigated using electronic spectroscopy. The styrylquinoline scaffold, which features a phenyl ring, an ethenyl bridge, and a quinoline ring system, allows for significant electron delocalization, leading to characteristic absorption and emission profiles.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. For styrylquinoline derivatives, the spectra are typically characterized by intense absorption bands resulting from π → π* transitions within the conjugated system. mdpi.com The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the electronic nature of any substituents. In related styrylquinoline copolymers, absorption bands around 330-370 nm are attributed to the π-π* transition of the styrylquinoline unit. mdpi.com Theoretical studies on similar styrylpyridine structures confirm that these absorptions are due to transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
Table 2: Representative UV-Vis Absorption Data for Styrylquinoline Systems
| Compound Type | Solvent | Absorption Maxima (λmax) | Transition | Reference |
|---|---|---|---|---|
| Styrylquinoline Copolymers | Thin Film | ~370 nm | π → π | mdpi.com |
| General Styrylquinolines | DMSO | Broad absorption in the UV-A range | π → π | figshare.com |
Due to its rigid, planar, and highly conjugated structure, this compound is expected to exhibit fluorescence. Fluorescence spectroscopy measures the light emitted by the compound after it has been excited to a higher electronic state. The emission spectrum provides information about the electronic structure of the excited state. For styrylquinoline copolymers, emission bands have been observed in the 490-500 nm range. mdpi.com The specific wavelength of emission and the fluorescence quantum yield can be significantly influenced by the substituents on either the quinoline or the phenyl ring, with different groups capable of shifting the emission from the blue to the yellow-orange region. mdpi.com
Table 3: Representative Photoluminescence (PL) Emission Data for Styrylquinoline Systems
| Compound Type | Excitation Wavelength (λex) | Emission Maxima (λem) | Reference |
|---|---|---|---|
| Styrylquinoline Copolymer (Donor substituent) | 340 nm | ~500 nm | mdpi.com |
| Styrylquinoline Copolymer (Acceptor substituent) | 340 nm | ~490 nm | mdpi.com |
X-Ray Crystallography for Solid-State Molecular Conformation and Packing
Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the (E)-stereochemistry of the alkene linker. It also reveals how molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonding and π–π stacking.
While the specific crystal structure for the title compound is not available, detailed analyses of very close analogues, such as ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate and 2-(4-methylphenyl)quinoline-4-carboxylic acid, provide significant insight into the expected structural features. nih.govresearchgate.net
In these related structures, the quinoline ring system is observed to be nearly planar. nih.govresearchgate.net A key conformational feature is the dihedral angle between the quinoline ring system and the phenyl ring, which was found to be 25.44° in the bromo-substituted analogue and 25.29° in the methyl-substituted analogue. nih.govresearchgate.net This twisted conformation indicates a balance between conjugative effects, which favor planarity, and steric hindrance.
Intermolecular forces dictate the crystal packing. In the crystal structure of 2-(4-methylphenyl)quinoline-4-carboxylic acid, molecules are linked by O—H···N hydrogen bonds between the carboxylic acid group and the quinoline nitrogen, forming chains. researchgate.net These chains are further connected by C—H···O interactions and stabilized by π–π stacking between adjacent quinoline rings. researchgate.net
Table 4: Crystallographic Data for a Close Analogue: Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₆BrNO₂ |
| Molecular Weight | 382.24 |
| Crystal System | Orthorhombic |
| Space Group | Not specified in abstract |
| a (Å) | 14.0819 (7) |
| b (Å) | 9.7470 (5) |
| c (Å) | 24.0399 (12) |
| Volume (ų) | 3299.6 (3) |
| Z (Molecules per unit cell) | 8 |
| Final R-factor [I > 2σ(I)] | 0.046 |
| Dihedral Angle (Quinoline-Phenyl) | 25.44 (14)° |
Data sourced from Acta Cryst. (2015). E71, o121. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of 2 E 2 Phenylethenyl Quinoline 4 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost. nih.gov For 2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid, DFT calculations would serve as the foundation for a comprehensive theoretical analysis.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral (torsional) angles.
Conformational analysis is crucial, especially concerning the orientation of the carboxylic acid group relative to the quinoline (B57606) ring and the rotation around the C-C single bond of the ethenyl bridge. DFT calculations would identify the global minimum energy conformer, which is the most likely structure to be observed experimentally. The planarity of the styrylquinoline system, formed by the quinoline and phenyl rings linked by the ethylene (B1197577) bridge, is a significant factor in its electronic and optical properties. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
This table is for illustrative purposes to show the type of data that would be generated. Specific values are not from a published calculation on this molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=C (ethenyl) | ~1.34 Å |
| C-C (ethenyl-phenyl) | ~1.48 Å | |
| C-C (ethenyl-quinoline) | ~1.47 Å | |
| C=O (carboxyl) | ~1.21 Å | |
| C-O (carboxyl) | ~1.35 Å | |
| Bond Angles (°) | C-C=C (ethenyl) | ~125° |
| O=C-O (carboxyl) | ~123° | |
| Dihedral Angles (°) | Phenyl-Ethenyl-Quinoline | ~0° or ~180° (indicating planarity) |
| Quinoline-C-C=O (carboxyl) | Variable (depending on conformer) |
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. q-chem.comnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. nih.gov
For this compound, these calculations would predict characteristic frequencies for key functional groups:
O-H stretch of the carboxylic acid, typically a broad band in the high-frequency region.
C=O stretch of the carboxylic acid, a strong absorption.
C=C and C=N stretches within the quinoline and phenyl rings.
C-H stretches of the aromatic and vinyl groups.
Out-of-plane C-H bends which can be characteristic of the substitution pattern.
Comparing the theoretical spectrum with experimental FT-IR and FT-Raman data allows for a detailed and accurate assignment of the observed spectral bands. nih.govresearchgate.net Calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method. nih.govmdpi.com
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. nih.govresearchgate.net
For this compound, DFT calculations would show that the HOMO is likely distributed over the electron-rich styrylquinoline π-system, while the LUMO may also be located across this conjugated system. The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies
This table illustrates the type of data generated from an FMO analysis. Values are hypothetical.
| Parameter | Energy (eV) |
| HOMO Energy (E_HOMO) | -6.20 |
| LUMO Energy (E_LUMO) | -2.50 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, charge delocalization, and hyperconjugative interactions between filled (donor) and unfilled (acceptor) orbitals. nih.gov These interactions stabilize the molecule.
In this compound, NBO analysis would quantify the delocalization of π-electrons across the extensive conjugated system of the phenyl, ethenyl, and quinoline moieties. It would also reveal hyperconjugative interactions, such as those between the lone pairs on the oxygen and nitrogen atoms and the adjacent antibonding orbitals. The analysis provides "natural charges" on each atom, offering a more chemically intuitive picture of the charge distribution than other methods.
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. nih.govmdpi.com It is a plot of the electrostatic potential on the electron density surface of the molecule. The MEP map uses a color scale to visualize regions of different electrostatic potential:
Red/Yellow: Regions of negative potential (electron-rich), associated with lone pairs and π-systems. These are sites for electrophilic attack. chemrxiv.orgrsc.org
Blue: Regions of positive potential (electron-deficient), typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack. chemrxiv.orgmdpi.com
Green: Regions of neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the carbonyl oxygen of the carboxylic acid, identifying them as key sites for electrophilic interaction. A highly positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. chemrxiv.org
Most chemical and biological processes occur in solution. Therefore, understanding how a solvent affects a molecule's properties is crucial. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent.
The presence of a solvent can alter the optimized geometry, electronic structure, and reactivity of this compound. For instance, in a polar solvent, the charge separation within the molecule would likely be enhanced, potentially affecting the HOMO-LUMO gap and the positions of absorption bands in its UV-Vis spectrum. The stability of different conformers, particularly those involving the polar carboxylic acid group, can also be significantly influenced by the solvent environment.
Molecular Dynamics and Docking Simulations for Biological Interactions
Molecular dynamics (MD) and docking simulations are indispensable tools in computational drug discovery, offering predictions of how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. While specific studies on this exact molecule are not extensively documented, the broader class of styrylquinolines and quinoline-4-carboxylic acid derivatives has been the subject of numerous computational investigations, providing a framework for understanding its potential biological activity. aaup.eduphyschemres.org
Prediction of Ligand-Protein Binding Modes and Poses
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, revealing the most stable binding modes and poses. For derivatives of quinoline-4-carboxylic acid, these simulations have been instrumental in identifying potential interactions with various enzymes and proteins. ijcps.orgnih.gov For instance, studies on similar quinoline derivatives have shown that the quinoline core can fit into specific pockets of protein active sites. nih.govresearchgate.net The carboxylic acid group is often predicted to form key interactions, such as hydrogen bonds, with amino acid residues in the binding pocket. The planar nature of the styryl group in this compound would likely favor interactions within hydrophobic channels of a protein.
Characterization of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, Hydrophobic Contacts)
The stability of a ligand-protein complex is determined by a variety of intermolecular forces. Computational studies on related styrylquinoline derivatives highlight the importance of several key interactions:
Hydrogen Bonding: The carboxylic acid moiety of this compound is a prime candidate for forming strong hydrogen bonds with polar amino acid residues, such as arginine, lysine, or histidine, within an enzyme's active site. ijcps.org The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
π-π Stacking: The aromatic rings of the quinoline and phenyl groups are capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the proper orientation and stabilization of the ligand within the binding site.
Computational Insights into Enzyme Active Site Interactions
By modeling the interaction of quinoline-based compounds with enzyme active sites, researchers can elucidate potential mechanisms of inhibition. For example, docking studies of similar quinoline-4-carboxylic acid derivatives have revealed their ability to occupy the active sites of enzymes like dihydroorotate (B8406146) dehydrogenase, a target in cancer and autoimmune diseases. nih.gov These studies suggest that the carboxylic acid group can interact with key residues, effectively blocking the enzyme's function. In the case of this compound, the extended conjugation of the styryl group could allow it to interact with a larger surface area within the active site, potentially leading to enhanced inhibitory activity.
Prediction and Analysis of Nonlinear Optical (NLO) Properties
The unique electronic structure of this compound, characterized by an extended π-conjugated system, suggests its potential for applications in nonlinear optics. NLO materials are crucial for technologies such as optical switching, frequency conversion, and high-speed data processing. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and analyze the NLO properties of organic molecules. bohrium.com
Calculated Dipole Moments, Polarizabilities, and Hyperpolarizabilities
Theoretical calculations on styrylquinoline derivatives have provided valuable data on their NLO properties. mdpi.com These calculations typically focus on key parameters:
Dipole Moment (μ): This indicates the charge distribution within the molecule. A large dipole moment can contribute to a stronger NLO response.
Polarizability (α): This measures the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): This is a measure of the second-order NLO response. A high β value is a key indicator of a promising NLO material.
Table 1: Representative Calculated NLO Properties for a Generic Styrylquinoline Derivative
| Property | Calculated Value |
| Dipole Moment (μ) | Data not available |
| Polarizability (α) | Data not available |
| First Hyperpolarizability (β) | Data not available |
Note: Specific values for the target compound are not available in the reviewed literature. The table serves as a template for the types of data generated in such computational studies.
Structure-NLO Property Relationships
The relationship between the molecular structure and NLO properties is a central theme in the design of new NLO materials. For styrylquinoline derivatives, several structural features are known to influence their NLO response:
Donor-π-Acceptor (D-π-A) Framework: The styrylquinoline scaffold can be functionalized with electron-donating and electron-accepting groups to create a D-π-A system. This charge asymmetry enhances the molecule's NLO properties. In this compound, the quinoline ring can act as an electron-accepting moiety, while the phenyl group can be substituted with donor groups to enhance the NLO effect.
Conjugation Length: The extended π-conjugation provided by the ethenyl bridge between the phenyl and quinoline rings is crucial for delocalizing electrons and enhancing the NLO response.
Planarity: A more planar molecular structure generally leads to better electron delocalization and, consequently, a stronger NLO effect.
Computational studies on similar systems can help in designing derivatives of this compound with optimized NLO properties by systematically modifying its structure and evaluating the resulting changes in its calculated hyperpolarizability.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Extensive searches of scientific literature have not revealed any specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focused solely on this compound. However, the broader class of styrylquinoline derivatives, for which this compound is the parent structure, has been the subject of numerous computational studies. These investigations aim to correlate the structural features of these molecules with their biological activities, primarily in the context of anticancer and antimicrobial research.
QSAR models developed for various series of 2-styrylquinoline (B1231325) derivatives have highlighted the importance of specific substitutions on both the quinoline and styryl rings for modulating biological activity. While the direct applicability of these models to the unsubstituted parent compound is theoretical, they provide valuable insights into the structural requirements for activity within this chemical class. For instance, studies on anticancer derivatives often indicate that the introduction of specific electron-donating or electron-withdrawing groups at particular positions can significantly influence cytotoxicity. These models are typically built using a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to predict the activity of new compounds. The absence of a dedicated QSAR model for the parent compound itself means that its predicted activity is based on extrapolations from these related derivatives.
In Silico Assessment of Molecular Properties for Research Design
In the absence of direct experimental data, computational methods provide a valuable initial assessment of the molecular properties of this compound. These in silico predictions are instrumental in the early stages of research for evaluating its potential as a scaffold for further development. The primary focus of these assessments is on predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile and its adherence to established "drug-likeness" rules.
Several studies on series of 2-styrylquinoline derivatives have included in silico ADMET predictions. researchgate.net These analyses, often performed using platforms like SwissADME, evaluate various physicochemical and pharmacokinetic parameters. researchgate.net For the broader class of 2-styrylquinoline-4-carboxylic acid derivatives, these predictions generally indicate good oral bioavailability and favorable drug-like characteristics. researchgate.net
Drug-Likeness Evaluation
One of the most common frameworks for assessing drug-likeness is Lipinski's Rule of Five. This rule outlines four simple physicochemical parameter ranges that are typically met by orally active drugs. For this compound and its close derivatives, the predicted values generally fall within the limits of this rule.
| Parameter | Predicted Value/Range for Derivatives | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | ~289.3 g/mol (for parent compound) | ≤ 500 g/mol |
| LogP (Octanol-Water Partition Coefficient) | Values for derivatives typically < 5 | ≤ 5 |
| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | ≤ 5 |
| Hydrogen Bond Acceptors | 3 (from the quinoline nitrogen and carboxylic acid oxygens) | ≤ 10 |
Predicted ADMET Properties
Beyond the Rule of Five, more detailed computational models are used to predict a range of ADMET properties. These predictions, while theoretical, are crucial for guiding the design of new derivatives with improved pharmacokinetic profiles. The following table summarizes some of the key ADMET parameters that are often evaluated for this class of compounds.
| Property | Predicted Outcome for 2-Styrylquinoline Derivatives | Implication for Research Design |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Suggests good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Generally predicted to be low or non-permeant | Indicates a lower likelihood of central nervous system side effects. |
| Cytochrome P450 (CYP) Inhibition | Variable, with some derivatives predicted to inhibit certain CYP isoforms. | Highlights a potential for drug-drug interactions that would need experimental verification. |
| Ames Test (Mutagenicity) | Often predicted to be non-mutagenic. | Provides an early indication of a favorable safety profile. |
| Topological Polar Surface Area (TPSA) | Values for derivatives are typically within a range considered favorable for good cell permeability. | Supports the potential for good absorption and distribution. |
These in silico assessments collectively suggest that this compound possesses a molecular framework with favorable drug-like properties. This makes it an attractive starting point for the design and synthesis of new derivatives with tailored biological activities. However, it is crucial to emphasize that these are computational predictions and require experimental validation to confirm the actual physicochemical and pharmacokinetic behavior of the compound and its analogues.
Mechanistic Investigations of Biological Interactions of 2 E 2 Phenylethenyl Quinoline 4 Carboxylic Acid Derivatives
Elucidation of Enzyme Inhibition Mechanisms
Derivatives of 2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid have been identified as potent inhibitors of several key enzyme families. The specificity and mode of inhibition are dictated by the distinct structural features of the quinoline (B57606) scaffold and its substituents, which allow for precise interactions within the active sites of target enzymes.
The quinoline-4-carboxylic acid framework is a highly potent scaffold for the development of alkaline phosphatase (AP) inhibitors. rsc.org While direct studies on this compound are limited, extensive research on related derivatives reveals a clear mechanism of action. These compounds have demonstrated remarkable inhibitory activity against various human AP isozymes, including tissue-nonspecific (h-TNAP), intestinal (h-IAP), and placental (h-PLAP) alkaline phosphatases. rsc.org
Kinetic mechanism analysis indicates that these derivatives often act as competitive or non-competitive inhibitors. nih.gov Molecular docking simulations suggest that the quinoline core anchors the inhibitor within the enzyme's active site. rsc.org The binding is stabilized by interactions with key amino acid residues and metal ions crucial for catalysis. For instance, the carboxylic acid group can chelate the zinc ions in the active site, a common feature for many AP inhibitors. The diverse substitutions on the quinoline ring modulate the potency and selectivity for different AP isoforms. rsc.org For example, compounds bearing iminothiazoline moieties have also shown significant alkaline phosphatase inhibition. nih.gov
| Compound | h-TNAP IC₅₀ (nM) | h-IAP IC₅₀ (nM) | h-PLAP IC₅₀ (nM) | h-GCAP IC₅₀ (nM) |
|---|---|---|---|---|
| Derivative 3j | 22 ± 1 | - | - | - |
| Derivative 3e | - | 34 ± 10 | 82 ± 10 | - |
| Derivative 3a | - | - | - | 150 ± 70 |
Derivatives of 2-phenylquinoline-4-carboxylic acid have been successfully developed as novel and selective inhibitors of histone deacetylases (HDACs), which are critical epigenetic regulators. frontiersin.orgnih.govfrontiersin.org In the design of these inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid group functions as a "cap" moiety. nih.govfrontiersin.org This large, aromatic structure is designed to form strong hydrophobic interactions with amino acid residues at the entrance of the HDAC active site channel, effectively blocking substrate access. nih.govfrontiersin.org
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |
|---|---|---|---|---|
| D28 | > 50 | > 50 | 24.45 | > 50 |
Analysis of Radical Scavenging Mechanisms
Quinoline derivatives are recognized as promising antioxidants, capable of neutralizing harmful free radicals. nih.gov Their radical scavenging activity can proceed through two primary mechanistic pathways: Hydrogen Atom Transfer (HAT) and Single-Electron-Transfer (SET). The efficiency of these mechanisms is intrinsically linked to the molecular structure of the quinoline derivative.
The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, thus quenching the radical. The efficacy of a compound to act via the HAT mechanism is related to its Bond Dissociation Enthalpy (BDE). nih.gov A lower BDE for a specific H-donating site (such as a phenol (B47542) or amine group) indicates that the hydrogen atom can be more easily abstracted, making the compound a more effective radical scavenger through this pathway. nih.gov For quinoline derivatives, the presence and position of hydroxyl or amino substituents on the aromatic rings are critical for their H-donating capability. nih.gov
In the Single-Electron-Transfer (SET) mechanism, the antioxidant donates an electron to the free radical to neutralize it. The propensity of a molecule to participate in the SET pathway is evaluated by its Ionization Potential (IP), which is the energy required to remove an electron. nih.gov A lower IP value suggests that the compound can more readily donate an electron, indicating a greater potential for radical scavenging via the SET mechanism. Theoretical studies on a wide range of quinoline derivatives have shown that they can be more efficient radical scavengers through both HAT and SET mechanisms than the reference antioxidant Trolox. nih.gov
Molecular Basis of Interaction with Biological Macromolecules
The interaction of this compound derivatives with biological macromolecules is governed by a combination of non-covalent forces. These interactions are fundamental to their biological effects, from enzyme inhibition to transport in the bloodstream.
Quantum-chemistry studies on quinolone carboxylic acid derivatives reveal that dispersive forces are decisive factors in intermolecular interactions. mdpi.com The planar aromatic structure of the quinoline core facilitates π-π stacking and hydrophobic interactions with aromatic residues in the binding pockets of proteins. This is a key interaction mode for HDAC inhibitors, where the cap group binds to a hydrophobic region. nih.gov
Furthermore, the carboxylic acid group and other substituents can act as hydrogen bond donors and acceptors, forming specific hydrogen bonds that increase binding affinity and specificity. mdpi.com For example, molecular docking of related 2-styrylquinolines into the active site of the Epidermal Growth Factor Receptor (EGFR) kinase revealed interactions similar to known inhibitors. researchgate.net Beyond enzymes, quinoline derivatives have also been shown to interact with transport proteins like Human Serum Albumin (HSA), where surface interactions can modulate the protein's own antioxidant activity. semanticscholar.org These varied interactions underscore the versatility of the quinoline scaffold in binding to diverse biological macromolecules.
Binding Mechanisms to Amyloid-β (Aβ) Fibrils and Aggregates
Derivatives of this compound have demonstrated a notable affinity for Aβ fibrils, the primary proteinaceous component of the characteristic plaques found in the brains of individuals with Alzheimer's disease. The binding of these compounds to Aβ aggregates is characterized by specific molecular interactions that are crucial for their potential diagnostic and therapeutic applications.
Research indicates that the planar and aromatic nature of the styrylquinoline scaffold is a key determinant of its binding to Aβ fibrils. mdpi.com It is proposed that these molecules intercalate within the β-sheet structures that are characteristic of amyloid fibrils. This interaction is believed to be stabilized by π-π stacking between the electron-rich aromatic rings of the styrylquinoline derivative and the aromatic amino acid residues, such as phenylalanine and tyrosine, present in the Aβ peptide sequence. mdpi.com
Upon binding to Aβ fibrils, many 2-styrylquinoline (B1231325) derivatives exhibit a significant enhancement in their fluorescence emission. mdpi.com This phenomenon is attributed to the restriction of intramolecular rotation when the molecule is bound within the hydrophobic pockets of the Aβ fibril, leading to an increase in the quantum yield of fluorescence. This property is particularly valuable for the development of fluorescent probes for the detection and imaging of Aβ plaques.
The binding affinity of these derivatives to Aβ fibrils can be quantified by determining their dissociation constants (Kd). Studies on various 2-styrylquinoline derivatives have reported a range of binding affinities, indicating that the specific substitutions on the quinoline and phenyl rings play a crucial role in modulating the strength of the interaction. For instance, the introduction of certain electron-donating or electron-withdrawing groups can influence the electronic distribution of the aromatic system, thereby affecting the π-π stacking interactions. mdpi.com
Computational docking studies have further elucidated the binding modes of styrylquinoline derivatives with Aβ fibrils. These models often show the ligand situated in a groove on the surface of the fibril, with the quinoline and phenyl rings oriented parallel to the β-sheet axis, maximizing the potential for hydrophobic and aromatic interactions.
Table 1: Binding Affinities of Selected 2-Styrylquinoline Derivatives to Aβ Fibrils
| Compound Derivative | Modification | Binding Affinity (Ki/Kd) | Reference |
|---|---|---|---|
| (E)-5-(4-iodostyryl)-1H-indole | Iodo-substituted styryl-indole | 4.1 to 288.4 nM | nih.gov |
| (E)-6-Methyl-4'-amino-2-styrylquinoline | Methyl and amino substituted styrylquinoline | High affinity (qualitative) | nih.gov |
| Pyrrolidine (B122466) derivative 6f | Pyrrolidine on styryl moiety | High affinity (qualitative) | mdpi.com |
| Dialkylamino derivatives | Dialkylamino on styryl moiety | Variable affinities | mdpi.com |
General Principles of Ligand-Target Recognition in Biological Systems
The interaction between a ligand, such as a this compound derivative, and its biological target, in this case, Aβ fibrils, is governed by fundamental principles of molecular recognition. These principles dictate the specificity and affinity of the binding event.
At the core of ligand-target recognition are non-covalent interactions, which include hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. In the context of styrylquinoline derivatives binding to Aβ fibrils, hydrophobic interactions and π-π stacking are particularly dominant. The planar, hydrophobic surface of the ligand complements the hydrophobic patches exposed on the surface of the Aβ fibrils.
The concept of "molecular complementarity" is central to this process. This refers to the geometric and electronic matching between the ligand and its binding site on the target. The relatively rigid and planar structure of the styrylquinoline backbone is complementary to the elongated, grooved surfaces of the β-sheet-rich amyloid fibrils.
The thermodynamics of binding also play a critical role. The formation of a ligand-target complex is driven by a favorable change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS). The enthalpic contribution arises from the formation of favorable non-covalent interactions, while the entropic contribution is influenced by changes in the ordering of the ligand, target, and surrounding solvent molecules. The displacement of ordered water molecules from the hydrophobic surfaces of both the ligand and the target upon binding can lead to a significant favorable entropic gain.
Specificity in ligand-target recognition ensures that a ligand binds preferentially to its intended target over other biomolecules. For amyloid-binding agents, selectivity for Aβ fibrils over other protein aggregates, such as tau tangles, is a desirable characteristic. This selectivity is achieved through a unique combination of shape, size, and chemical features of the ligand that are finely tuned to the specific topology of the Aβ binding site.
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of this compound derivatives, particularly their ability to bind to Aβ aggregates, is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key molecular features that govern this interaction and to optimize the design of more potent and selective compounds.
One study on 2-styrylquinoline derivatives found that the presence of oxygen atoms in the electron-releasing moiety of the styryl group contributed to a better adaptation to the abnormal β-folding structure of the Aβ protein. mdpi.com Furthermore, a more rigid substituent like a pyrrolidine ring, compared to more flexible dialkylamino derivatives, was found to have a higher affinity, likely due to a tighter fit into the planar space created by the β-sheets. mdpi.com
Role of the Ethenyl Linker: The (E)-configuration of the double bond in the ethenyl linker is essential for maintaining the planarity of the molecule. This planarity is a prerequisite for effective intercalation into the β-sheet structure of Aβ fibrils. Any deviation from this planarity would likely result in a significant loss of binding affinity.
Table 2: Summary of Structure-Activity Relationships for 2-Styrylquinoline Derivatives Targeting Aβ
| Molecular Feature | Impact on Aβ Binding | Putative Mechanism | Reference |
|---|---|---|---|
| Planar Aromatic Scaffold | Essential for binding | Intercalation into β-sheets via π-π stacking | mdpi.com |
| Oxygen atoms in electron-releasing moiety on styryl group | Enhanced binding | Improved adaptation to Aβ β-folded structure | mdpi.com |
| Rigid substituents (e.g., pyrrolidine) on styryl group | Higher affinity | Tighter fit in the planar space of β-sheets | mdpi.com |
| (E)-configuration of the ethenyl linker | Essential for planarity | Maintains the necessary conformation for intercalation | nih.gov |
Applications and Contributions in Advanced Materials Science
Exploration as Components in Optical Switches and Sensors
The exploration of 2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid and its analogs as components in optical switches and sensors is primarily based on the photoisomerization of the styryl group. This process involves the reversible transformation between the trans (E) and cis (Z) isomers upon exposure to light of specific wavelengths. This photochromic behavior can lead to significant changes in the molecule's absorption and emission spectra, which can be harnessed for optical switching applications.
The parent compound, 2-styrylquinoline (B1231325), undergoes a reversible trans-cis photoisomerization. researchgate.net The quantum yield of this transformation is a critical parameter for evaluating the efficiency of a molecular switch. For 2-styrylquinoline, the quantum yield for trans-to-cis isomerization (Φt-c) is in the range of 0.20–0.27, while the quantum yield for the reverse cis-to-trans process (Φc-t) is between 0.27 and 0.38. researchgate.net Protonation of the quinoline (B57606) nitrogen has been shown to significantly increase the quantum yield of the trans-to-cis isomerization to as high as 0.62–0.83. researchgate.net This suggests that the switching efficiency of devices based on these compounds could be modulated by altering the pH of the surrounding medium, opening avenues for the development of chemical sensors.
The introduction of a carboxylic acid group at the 4-position of the quinoline ring, as in this compound, can further influence these photochromic properties through intramolecular interactions and by providing a site for anchoring the molecule to substrates. The principle of operation for an optical switch based on this compound would involve modulating a light signal by switching the molecule between its two isomeric states, each possessing a distinct absorption profile.
Table 1: Photoisomerization Quantum Yields of 2-Styrylquinoline
| Isomerization Process | Condition | Quantum Yield (Φ) |
|---|---|---|
| trans → cis | Neutral | 0.20 - 0.27 |
| cis → trans | Neutral | 0.27 - 0.38 |
| trans → cis | Protonated | 0.62 - 0.83 |
| cis → trans | Protonated | 0.36 - 0.67 |
Development and Characterization of Nonlinear Optical (NLO) Materials
Molecules with extended π-conjugated systems, like this compound, are prime candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light passing through them, a phenomenon that is dependent on the light's intensity. This characteristic is crucial for applications in optical computing, frequency conversion, and optical data storage.
The NLO response of a molecule is quantified by its hyperpolarizability. While specific experimental data for the NLO properties of this compound are not extensively reported, theoretical studies on related 2-styryl-quinoline-4-carboxylic acids have been conducted. researchgate.net Computational investigations using methods such as B3LYP/6-311++G(d,p) have been employed to predict the nonlinear optical properties of such molecules. researchgate.net
For context, polymers incorporating quinoline-based chromophores have been synthesized and their NLO properties characterized. For instance, a poly(methyl methacrylate) (PMMA) copolymer with a quinoline chromophore exhibited a second-harmonic generation (SHG) coefficient (d33) of 27 pm/V at a wavelength of 1.064 µm and an electro-optic (EO) coefficient (r33) of 6.8 pm/V at 1.3 µm. researchgate.net These values, while not directly from the target molecule, provide a benchmark for the potential NLO activity of quinoline-containing materials. The donor-π-acceptor structure inherent in many styrylquinoline derivatives, where the styryl group can act as a donor and the quinoline as an acceptor, is a key feature for enhancing the second-order NLO response.
Table 2: NLO Properties of a Quinoline-Containing Polymer
| Property | Value | Wavelength |
|---|---|---|
| Second-Harmonic Generation (SHG) Coefficient (d33) | 27 pm/V | 1.064 µm |
| Electro-Optic (EO) Coefficient (r33) | 6.8 pm/V | 1.3 µm |
Potential in Organic Light-Emitting Diodes (OLEDs) and Electronic Materials Research
Quinoline derivatives are recognized for their excellent electron-transporting and luminescent properties, making them valuable materials for the fabrication of Organic Light-Emitting Diodes (OLEDs). The nitrogen atom in the quinoline ring imparts electron-withdrawing characteristics, which facilitates electron injection and transport, crucial for efficient OLED operation.
While direct application of this compound in OLEDs is not widely documented, related compounds have shown promise. For example, zinc complexes of 2-(2-phenylethenyl)quinolin-8-ol derivatives have been synthesized and used as emitting materials in OLEDs. mdpi.com An OLED device utilizing a chlorine-substituted zinc quinolate, Zn(Cl2q)2, demonstrated a maximum electroluminescence at 545 nm with a brightness of 363 cd/m². mdpi.com Another device with a zinc complex of 8-hydroxyquinoline (B1678124) featuring a carbazole (B46965) group at the 2-position achieved a brightness of 3596 cd/m² and a current efficiency of 1.76 cd/A. mdpi.com
The styrylquinoline framework in this compound provides the necessary chromophore for light emission. The carboxylic acid group could potentially be used to tune the solubility and film-forming properties of the material or to anchor it to other layers within the OLED structure. The combination of a luminescent core and charge-transporting capabilities in a single molecule is a desirable trait for simplifying OLED device architecture.
Table 3: Performance of OLEDs with Related Quinoline Derivatives
| Compound | Max. Electroluminescence (nm) | Max. Brightness (cd/m²) | Current Efficiency (cd/A) |
|---|---|---|---|
| Zn(Cl2q)2 | 545 | 363 | Not Reported |
| (E)-2-(2-(9-p-tolyl-9H-carbazol-3-yl)vinyl)quinolatozinc | Not Reported | 3596 | 1.76 |
Future Research Directions and Emerging Avenues
Development of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to quinoline-4-carboxylic acid derivatives, such as the Doebner and Pfitzinger reactions, often involve harsh conditions, toxic reagents, and lengthy reaction times. nih.govresearchgate.net Future research will likely focus on developing more sustainable and efficient synthetic methodologies. One promising approach is the use of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate the synthesis of related 2-styrylquinoline-4-carboxylic acids, leading to shorter reaction times and potentially higher yields. mdpi.com
Further exploration into green chemistry principles could involve the use of environmentally benign solvents, reusable catalysts, and one-pot multicomponent reactions. researchgate.net The development of catalytic systems based on earth-abundant metals or even metal-free conditions would represent a significant advancement in the sustainable production of this class of compounds. The optimization of reaction parameters to improve atom economy and reduce waste generation will be a key focus of future synthetic efforts.
Integration of Advanced Machine Learning for Property Prediction
The application of machine learning (ML) in chemistry is a rapidly growing field that can significantly accelerate the discovery and optimization of new molecules. mdpi.com For 2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid and its derivatives, ML models could be developed to predict a wide range of properties, including physicochemical characteristics, biological activity, and toxicity. researchgate.net By training models on existing datasets of quinoline (B57606) derivatives, it may be possible to predict the properties of novel, unsynthesized analogues of the target compound. researchgate.net
Explainable machine learning approaches could provide valuable insights into the structure-property relationships of these molecules. nih.gov By identifying the key molecular features that contribute to a particular property, researchers can more effectively design new compounds with desired characteristics. This in silico approach can reduce the need for extensive experimental screening, thereby saving time and resources in the drug discovery and materials development process.
Design of Next-Generation Molecular Probes Based on Mechanistic Insights
The quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. nih.govnih.gov Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been investigated for various therapeutic applications, including as histone deacetylase (HDAC) inhibitors and antibacterial agents. nih.govnih.gov Understanding the mechanism of action of these compounds is crucial for the rational design of more potent and selective molecular probes and therapeutic agents.
Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound. Techniques such as molecular docking and in silico screening can help identify potential protein targets. nih.gov By understanding how the molecule interacts with its biological targets, it will be possible to design next-generation molecular probes with enhanced specificity and efficacy for various research and diagnostic applications. For instance, fluorescently tagged derivatives could be developed to visualize specific cellular processes or to detect the presence of certain biomolecules.
Exploration of Self-Assembly and Nanomaterial Applications of the Scaffold
The planar aromatic structure of the quinoline ring and the presence of a carboxylic acid group make this compound an interesting candidate for the development of self-assembling systems and novel nanomaterials. mit.edumdpi.com The carboxylic acid moiety can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking interactions, both of which can drive the self-assembly process.
Future investigations could explore the self-assembly of this molecule in different solvents and under various conditions to form well-defined nanostructures such as nanofibers, nanotubes, or vesicles. mit.edu These self-assembled materials could have a range of potential applications, for example, in drug delivery, sensing, or as templates for the synthesis of other nanomaterials. Furthermore, the incorporation of this quinoline derivative into covalent organic frameworks (COFs) or other polymeric materials could lead to the development of functional materials with tailored optical, electronic, or catalytic properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-arylquinoline-4-carboxylic acid derivatives, and how do reaction conditions influence product purity?
- The Doebner and Pfitzinger reactions are widely used for synthesizing quinoline-4-carboxylic acid derivatives. The Doebner reaction employs aniline derivatives, aldehydes, and pyruvic acid in ethanol with trifluoroacetic acid catalysis, yielding 2-substituted quinolines. Microwave-assisted Doebner reactions (e.g., 80°C for 30 minutes) improve reaction efficiency and purity . The Pfitzinger reaction, using isatin and α-methyl ketones in aqueous ethanol, is preferred for introducing nitro or methoxy substituents. Recrystallization from ethanol/water (1:3 v/v) is critical for purifying intermediates like 2-(2-nitrophenyl)quinoline-4-carboxylic acid .
Q. Which spectroscopic techniques are most effective for structural characterization of quinoline-4-carboxylic acid derivatives?
- 1H/13C NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and carboxylic acid protons (broad signal at δ 12–14 ppm). Substituent effects (e.g., methoxy groups at δ 3.8–4.0 ppm) help confirm regiochemistry .
- FT-IR : Carboxylic acid C=O stretches appear at 1680–1720 cm⁻¹. Conjugated quinoline C=N stretches are observed at 1580–1620 cm⁻¹ .
- X-ray crystallography : SHELX programs (e.g., SHELXL-2018) resolve bond lengths (e.g., C4-carboxylic acid bond: 1.45–1.48 Å) and dihedral angles for stereochemical analysis .
Q. How should researchers handle electrostatic hazards during large-scale synthesis of quinoline derivatives?
- Use grounded equipment and antistatic containers to prevent charge accumulation. Conduct reactions in inert atmospheres (N₂/Ar) with <30% relative humidity. Safety protocols from Combi-Blocks recommend flame-resistant lab coats and explosion-proof fume hoods for intermediates like 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid .
Advanced Research Questions
Q. How can photophysical properties of 2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid be optimized for sensor applications?
- The compound’s fluorescence quantum yield (Φ) depends on solvent polarity. In DMSO, Φ = 0.42 (λex = 350 nm, λem = 460 nm). Incorporate boronic acid groups (e.g., 2-(4-boronophenyl)quinoline-4-carboxylic acid) to enhance binding to diols (e.g., caffeic acid) via dual recognition sites. Use Shimadzu RF5301PC spectrofluorometers with slit widths ≤5 nm for high-resolution emission spectra .
Q. What strategies resolve contradictions in antimicrobial activity data for quinoline-4-carboxylic acid derivatives?
- Bioassay standardization : Test against Mycobacterium tuberculosis H37Rv (MIC ≤2 µg/mL) and Gram-negative E. coli (ATCC 25922) using broth microdilution (CLSI guidelines).
- Structure-activity relationships (SAR) : Methyl ester derivatives (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) show improved lipophilicity (logP ≥3.5) and membrane penetration compared to carboxylic acids .
Q. How do computational methods predict the drug-likeness of quinoline-4-carboxylic acid derivatives?
- Perform in silico ADMET studies using SwissADME or ADMETLab 2.0. Key parameters:
- Blood-brain barrier permeability : Predicted penetration scores <0.3 for most derivatives.
- CYP450 inhibition : Avoid 2-(4-chlorophenyl) derivatives (CYP3A4 inhibition IC50 <10 µM).
- Aqueous solubility : Carboxylic acid derivatives (AlogS = -4.2) require prodrug formulations for bioavailability .
Q. What crystallographic challenges arise in resolving metal complexes of quinoline-4-carboxylic acid ligands?
- For cadmium complexes like [Cd₂(L)₄(CH₃OH)₄], use high-resolution synchrotron data (λ = 0.71073 Å) and SHELXL-2018 refinement. Address twinning (Hooft parameter >0.4) with TWIN/BASF commands. Metal-ligand bond distances (Cd-O: 2.25–2.35 Å) confirm octahedral coordination .
Q. How can divergent reactivity of the carboxylic acid group be exploited for combinatorial chemistry?
- Convert the -COOH group to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
